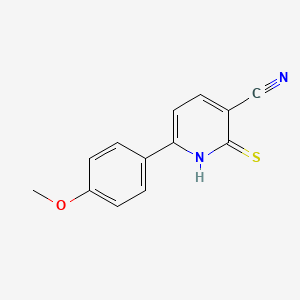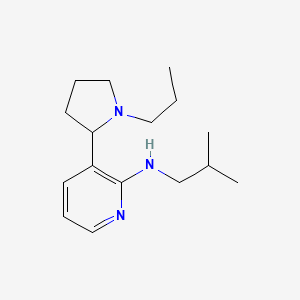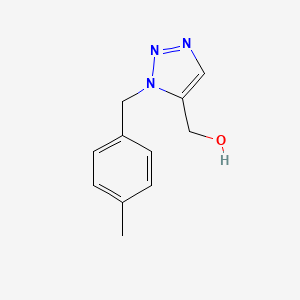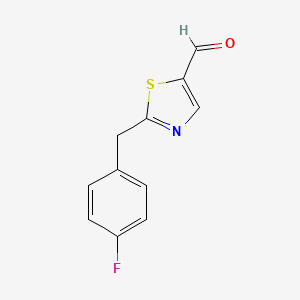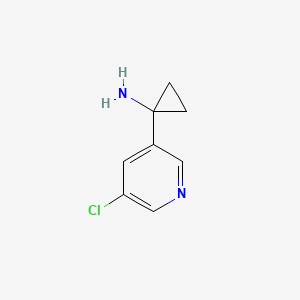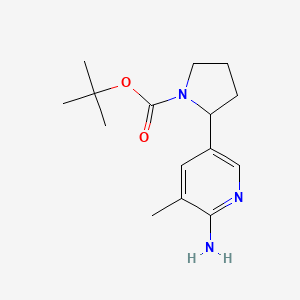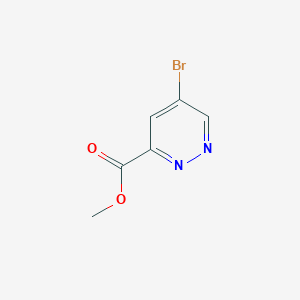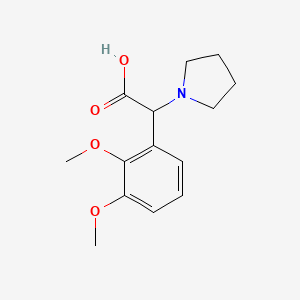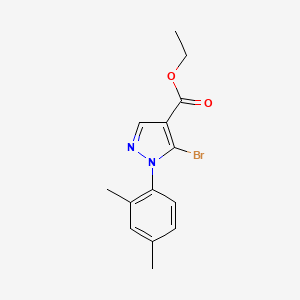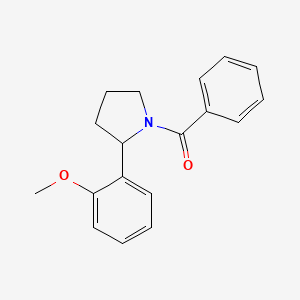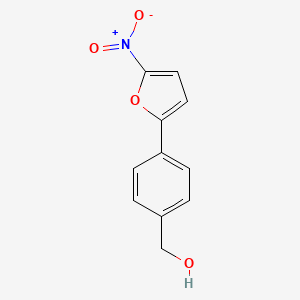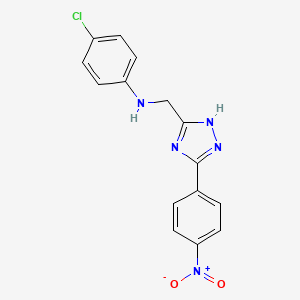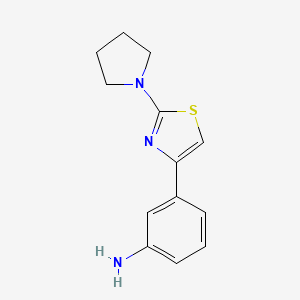
3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and an aniline group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For instance, 2-bromo-4-(pyrrolidin-1-yl)thiazole can be synthesized by reacting 2-bromo-4-chlorothiazole with pyrrolidine.
Coupling with Aniline: The final step involves coupling the synthesized 2-(pyrrolidin-1-yl)thiazole with aniline through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions using palladium acetate and triphenylphosphine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole or aniline rings.
Reduction: Reduced forms of the thiazole or aniline rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Piperidin-1-yl)thiazol-4-yl)aniline
- 3-(2-(Morpholin-1-yl)thiazol-4-yl)aniline
- 3-(2-(Pyrrolidin-1-yl)oxazol-4-yl)aniline
Uniqueness
3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline is unique due to the presence of both the pyrrolidine and thiazole rings, which confer specific chemical and biological properties. The combination of these rings allows for a diverse range of chemical reactions and potential biological activities, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C13H15N3S |
|---|---|
Molecular Weight |
245.35 g/mol |
IUPAC Name |
3-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C13H15N3S/c14-11-5-3-4-10(8-11)12-9-17-13(15-12)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7,14H2 |
InChI Key |
QYAXAZNYDBBVAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



